2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol
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Overview
Description
2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . This compound features a cyclopentane ring substituted with a 5-methoxythiophene group and a hydroxyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Methoxylation: The thiophene ring is then methoxylated using methanol in the presence of a catalyst.
Cyclopentane Ring Formation: The cyclopentane ring is formed through a Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methylthiophen-2-yl)cyclopentan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
2-(5-Ethoxythiophen-2-yl)cyclopentan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
2-(5-Chlorothiophen-2-yl)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C10H14O2S |
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Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-(5-methoxythiophen-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H14O2S/c1-12-10-6-5-9(13-10)7-3-2-4-8(7)11/h5-8,11H,2-4H2,1H3 |
InChI Key |
IXJXLGBDPUGMJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C2CCCC2O |
Origin of Product |
United States |
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